6-Chloro-1-methyl-1H-indazole
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Overview
Description
6-Chloro-1-methyl-1H-indazole is a heterocyclic compound that belongs to the indazole family Indazoles are known for their wide range of biological activities and are commonly found in various pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-1-methyl-1H-indazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-chloroaniline with methylhydrazine under acidic conditions to form the indazole ring. The reaction is usually carried out in the presence of a catalyst such as copper acetate in a solvent like dimethyl sulfoxide (DMSO) under an oxygen atmosphere .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-1-methyl-1H-indazole undergoes various chemical reactions, including:
Electrophilic Substitution: The chlorine atom can be substituted by other electrophiles under suitable conditions.
Nucleophilic Substitution: The methyl group can be replaced by nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents like halogens, nitrating agents, and sulfonating agents in the presence of catalysts.
Nucleophilic Substitution: Reagents like alkyl halides, acyl chlorides, and amines.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Electrophilic Substitution: Formation of substituted indazoles.
Nucleophilic Substitution: Formation of alkylated or acylated derivatives.
Oxidation: Formation of indazole oxides.
Reduction: Formation of reduced indazole derivatives.
Scientific Research Applications
6-Chloro-1-methyl-1H-indazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as inhibitors of specific enzymes or receptors.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-Chloro-1-methyl-1H-indazole involves its interaction with specific molecular targets. It can act as an inhibitor of enzymes or receptors, modulating various biochemical pathways. The presence of the chlorine and methyl groups can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
1H-Indazole: The parent compound without any substituents.
6-Chloro-1H-indazole: Similar structure but without the methyl group.
1-Methyl-1H-indazole: Similar structure but without the chlorine atom.
Uniqueness: 6-Chloro-1-methyl-1H-indazole is unique due to the combined presence of both chlorine and methyl groups, which can enhance its chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
6-chloro-1-methylindazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2/c1-11-8-4-7(9)3-2-6(8)5-10-11/h2-5H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQLWZVZUGZGPRG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)Cl)C=N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50672059 |
Source
|
Record name | 6-Chloro-1-methyl-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50672059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1210781-03-5 |
Source
|
Record name | 6-Chloro-1-methyl-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50672059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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